Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant roles in various chemical and biological processes. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a methyl group, and a p-tolylthioacetamido group attached to a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with appropriate amines and esters under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, making it feasible for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic thiophene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.
Scientific Research Applications
Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and advanced organic compounds.
Biology: The compound is used in the study of biological processes and interactions, particularly those involving sulfur-containing heterocycles.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anticancer activities, is ongoing.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and technologies, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring structure and exhibit similar chemical reactivity and applications.
Tolylthioacetamido derivatives: Compounds with the tolylthioacetamido group also display comparable biological activities and synthetic utility.
Uniqueness
Ethyl 3-methyl-5-(2-(p-tolylthio)acetamido)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 3-methyl-5-[[2-(4-methylphenyl)sulfanylacetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-4-21-17(20)16-12(3)9-15(23-16)18-14(19)10-22-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOYICUWAUCRTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CSC2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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